4-(3,4-Dimethylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

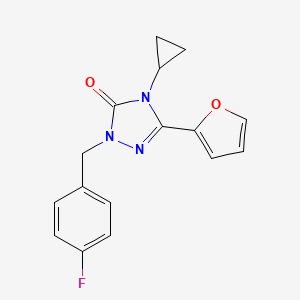

“4-(3,4-Dimethylphenoxy)aniline”, also known as DMPhPh-NH2, is a chemical compound that belongs to the aniline family. It has a molecular formula of C14H15NO .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amine (NH2) and a 3,4-dimethylphenoxy group attached to it . The molecular weight is 213.27 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 213.27 .Scientific Research Applications

Dye Intermediates and Industrial Applications

4-(3,4-Dimethylphenoxy)aniline, as part of the aniline family, plays a significant role in the production of dyes and intermediates. Aniline derivatives are crucial for manufacturing a wide array of colors used in textiles, leather, fur, and other materials. They also contribute to the development of products like rubber, plastics, and explosives due to their chemical properties that include accelerators and antioxidants. The industrial production and application of aniline derivatives highlight the importance of chemical innovation in enhancing product quality and manufacturing processes J. Skeen, 1948.

Environmental and Toxicological Studies

The environmental fate and toxicological effects of herbicides, including those related to aniline derivatives, have been extensively studied. Research on 2,4-D, a widely used herbicide, has shed light on its ecological impact and toxicological profile. These studies are critical for understanding the potential hazards these chemicals pose to the environment and human health, leading to the development of safer and more sustainable agricultural practices Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Advances in Material Science

Significant advancements have been made in the field of material sciences, particularly in the development of conductive polymers and photocatalysts. For instance, the study of PEDOT-based materials for their electrical conductivity and transport properties has opened new avenues for applications in electronics, bioelectronics, and energy storage. These materials are key to developing next-generation devices that are more efficient, sustainable, and versatile Magatte N. Gueye, A. Carella, J. Faure-Vincent, R. Demadrille, J. Simonato, 2020.

Photocatalysis and Environmental Remediation

The application of g-C3N4-based photocatalysts in environmental remediation and energy conversion has been a subject of intense research. These photocatalysts are engineered to harness solar energy for driving chemical reactions that degrade pollutants, reduce carbon dioxide, and generate hydrogen from water. This research is pivotal for developing clean energy technologies and mitigating environmental pollution Jiuqing Wen, Jun Xie, Xiaobo Chen, Xin Li, 2017.

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSYASHQOZQTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2863285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)

![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)